Undecylbenzene

Description

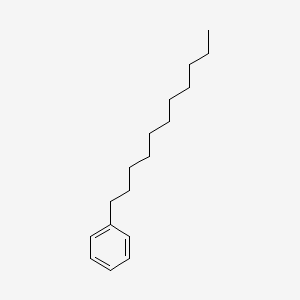

Structure

3D Structure

Properties

IUPAC Name |

undecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17/h10,12-13,15-16H,2-9,11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEADGFTLHRJRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28 | |

| Record name | N-UNDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029281 | |

| Record name | 1-Phenylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-undecylbenzene appears as a colorless liquid with a mild odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Dry Powder, Liquid; Liquid, Liquid, Colorless liquid; [CAMEO] | |

| Record name | N-UNDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, C10-13-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, mono-C10-13-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7679 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

601 °F at 760 mmHg (USCG, 1999), 316 °C | |

| Record name | N-UNDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | UNDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

285 °F (USCG, 1999) | |

| Record name | N-UNDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.855 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8553 @ 20 °C | |

| Record name | N-UNDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | UNDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000242 [mmHg], 2.4X10-4 mm Hg @ 25 °C | |

| Record name | Undecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7679 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | UNDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

6742-54-7, 29463-63-6, 67774-74-7, 129813-58-7 | |

| Record name | N-UNDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Undecylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6742-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006742547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029463636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, C10-13-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067774747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, mono-C10-13-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129813587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNDECYLBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, C10-13-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, mono-C10-13-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, undecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, C10-13-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Undecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, mono-C10-13-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C9LPO3Q9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | UNDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

23 °F (USCG, 1999), -5 °C | |

| Record name | N-UNDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | UNDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Undecylbenzene

Introduction

Undecylbenzene, a linear alkylbenzene (LAB), is a key intermediate in the chemical industry, primarily serving as a precursor for the production of linear alkylbenzene sulfonate (LAS) surfactants. These surfactants are the cornerstone of most modern synthetic detergents. The precise linear structure of the undecyl chain is critical for the biodegradability of the final surfactant product. This guide provides an in-depth exploration of the prevalent and alternative synthetic pathways to this compound, focusing on the underlying reaction mechanisms, experimental considerations, and a comparative analysis of methodologies. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of long-chain alkylarene synthesis.

The synthesis of this compound presents a classic challenge in organic chemistry: the regioselective attachment of a long, unbranched alkyl chain to an aromatic ring. While seemingly straightforward, direct alkylation methods are fraught with complications, necessitating more controlled, multi-step approaches to ensure the desired linearity of the final product. We will dissect the most reliable method—Friedel-Crafts acylation followed by reduction—and contrast it with direct alkylation and modern cross-coupling techniques.

Part 1: The Principal Synthetic Route: Friedel-Crafts Acylation and Subsequent Reduction

The most dependable and widely utilized strategy for synthesizing linear this compound involves a two-step process. This method circumvents the significant drawbacks of direct alkylation, namely carbocation rearrangement and polyalkylation, thereby guaranteeing the formation of the desired linear isomer.[1]

Step 1: Friedel-Crafts Acylation of Benzene

The initial step involves the electrophilic aromatic substitution of benzene with an 11-carbon acylating agent, typically undecanoyl chloride, in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃).[2][3]

Causality and Mechanistic Integrity

The choice of acylation over alkylation is deliberate. The electrophile in this reaction is a resonance-stabilized acylium ion.[4] This ion is not susceptible to the hydride or alkyl shifts that plague carbocation intermediates in direct alkylation.[5][6] Consequently, the acyl group is installed on the benzene ring without any rearrangement of its carbon skeleton, preserving the linear chain.

Furthermore, the product of the reaction, undecanoylbenzene, is a ketone. The acyl group is electron-withdrawing and deactivates the aromatic ring towards further electrophilic substitution.[5] This inherent deactivation prevents polyacylation, a common side reaction in Friedel-Crafts alkylation where the alkylated product is more reactive than the starting material.[6]

A crucial experimental insight is that the Lewis acid catalyst, AlCl₃, is required in stoichiometric amounts, not catalytic quantities. This is because the product ketone is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[2] An aqueous workup is necessary to hydrolyze this complex and liberate the final ketone product.[4][6]

Reaction Mechanism: Formation of Undecanoylbenzene

The mechanism proceeds through three primary stages:

-

Generation of the Acylium Ion: Undecanoyl chloride reacts with the Lewis acid catalyst, aluminum trichloride, to form a highly electrophilic acylium ion. This ion is stabilized by resonance.[4][7]

-

Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[5]

-

Restoration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon atom bearing the acyl group. This restores the aromatic π-system and regenerates the AlCl₃ catalyst (which immediately complexes with the product).[6]

Visualization: Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts acylation to form undecanoylbenzene.

Experimental Protocol: Synthesis of Undecanoylbenzene

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser (with a gas outlet to a trap), a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Charging: The flask is charged with anhydrous aluminum trichloride (1.1 eq.) and a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). The mixture is cooled in an ice bath.

-

Addition of Benzene: Benzene (1.5-2.0 eq.) is added to the stirred suspension.

-

Addition of Acyl Chloride: Undecanoyl chloride (1.0 eq.) is dissolved in a small amount of the dry solvent and added dropwise from the dropping funnel to the reaction mixture over 30-60 minutes, maintaining the temperature below 10°C. Hydrogen chloride gas will be evolved.[3]

-

Reaction Completion: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 1-3 hours or until the reaction is complete (monitored by TLC).

-

Workup: The reaction mixture is slowly and carefully poured onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complex and moves the inorganic salts into the aqueous layer.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., DCM). The combined organic layers are washed with dilute HCl, water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude undecanoylbenzene can be purified by vacuum distillation or recrystallization.

Step 2: Reduction of Undecanoylbenzene to this compound

With undecanoylbenzene successfully synthesized, the final step is the reduction of the carbonyl group (C=O) to a methylene group (-CH₂-). Two classical, highly effective methods are available, their selection depending on the presence of other functional groups in the molecule (though for this specific synthesis, both are viable).

Method A: Clemmensen Reduction

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce aldehydes and ketones to alkanes.[1][8]

-

Mechanism: The precise mechanism is not fully elucidated but is understood to be a complex surface reaction on the zinc metal.[9] It is believed to involve electron transfer from the zinc surface to the protonated carbonyl group, likely proceeding through zinc carbenoid intermediates rather than alcohol intermediates.[9][10]

-

Field Insights: This method is exceptionally effective for aryl-alkyl ketones that are stable to harsh acidic conditions.[1][9] The substrate must be insoluble in the acidic medium for the reaction to proceed efficiently on the heterogeneous catalyst surface.

Experimental Protocol: Clemmensen Reduction

-

Zinc Amalgam Preparation: Granulated zinc is washed with dilute HCl to activate the surface, then treated with a solution of mercury(II) chloride. The resulting zinc amalgam is washed with water.

-

Reaction Setup: A round-bottom flask is fitted with a reflux condenser and charged with the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene (as a co-solvent).

-

Addition of Ketone: Undecanoylbenzene (1.0 eq.) is added to the flask.

-

Reflux: The mixture is heated to a vigorous reflux with stirring for 12-24 hours. Additional portions of concentrated HCl may be required during the reflux period to maintain the acidic conditions.

-

Workup and Purification: After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene or ether. The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried. The solvent is evaporated, and the product, this compound, is purified by vacuum distillation.

Method B: Wolff-Kishner Reduction

The Wolff-Kishner reduction is a complementary method that reduces carbonyls to alkanes under strongly basic conditions.[11]

-

Mechanism: The reaction first involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (N₂H₄).[12] In the presence of a strong base (like KOH or potassium tert-butoxide) at high temperatures, the hydrazone is deprotonated. A subsequent proton transfer and the thermodynamically favorable elimination of nitrogen gas (N₂) generate a carbanion, which is then protonated by the solvent to yield the alkane.[13]

-

Field Insights: This is the method of choice for substrates that are sensitive to strong acids but stable in hot, basic media.[12][14] The Huang-Minlon modification, which involves carrying out the reaction in a high-boiling solvent like diethylene glycol, allows for the in-situ formation of the hydrazone and its subsequent decomposition at elevated temperatures (180-200°C) in a one-pot procedure, significantly improving convenience and yields.[15][16]

Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)

-

Reaction Setup: A round-bottom flask equipped with a distillation head and condenser is charged with undecanoylbenzene (1.0 eq.), diethylene glycol, hydrazine hydrate (85% solution, ~4-5 eq.), and potassium hydroxide pellets (~4-5 eq.).

-

Hydrazone Formation: The mixture is heated to 130-140°C for 1-2 hours to form the hydrazone. Water and excess hydrazine are collected via the distillation apparatus.

-

Decomposition: After the initial distillation ceases, the condenser is set for reflux, and the temperature of the reaction mixture is raised to 190-200°C. The reaction is maintained at this temperature for 3-5 hours, during which nitrogen gas evolution is observed.

-

Workup and Purification: The reaction mixture is cooled and diluted with water. The product is extracted with a nonpolar solvent like hexane or ether. The organic extracts are washed with dilute HCl and water, dried, and concentrated. The final product, this compound, is purified by vacuum distillation.

Visualization: Reduction Pathways

Caption: Comparison of Clemmensen and Wolff-Kishner reduction pathways.

Part 2: The Flawed Alternative: Direct Friedel-Crafts Alkylation

While appearing more direct, the Friedel-Crafts alkylation of benzene with an undecylating agent like 1-undecene or 1-chloroundecane is synthetically impractical for producing linear this compound.[6]

Mechanism and Inherent Flaws

-

Carbocation Formation: The reaction of the alkylating agent with a Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., H₂SO₄ with an alkene) generates a primary carbocation.[5][17]

-

Carbocation Rearrangement: A primary carbocation is highly unstable. It will rapidly undergo a 1,2-hydride shift to form a more stable secondary carbocation.[6][14] This rearrangement is faster than the electrophilic attack on the benzene ring.

-

Product Mixture: As a result, the benzene ring attacks a mixture of secondary carbocations along the undecyl chain, leading to a complex mixture of isomers (2-phenylundecane, 3-phenylundecane, 4-phenylundecane, etc.) rather than the desired 1-phenylundecane.

-

Polyalkylation: The alkyl group of the product is electron-donating, activating the ring for further alkylation.[5] This leads to the formation of di- and tri-undecylbenzene byproducts, reducing the yield of the desired mono-alkylated product.

Visualization: Carbocation Rearrangement

Caption: Carbocation rearrangement during direct Friedel-Crafts alkylation.

Part 3: Overview of Modern Synthetic Methods

While Friedel-Crafts chemistry remains dominant for bulk synthesis, modern transition-metal-catalyzed cross-coupling reactions offer alternative, albeit more costly, routes. These methods exhibit excellent functional group tolerance and precise control over bond formation.

-

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex.[18][19] For this synthesis, undecylzinc bromide could be coupled with bromobenzene. Organozinc reagents are known for their high reactivity and tolerance of many functional groups.[18]

-

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide, catalyzed by a palladium complex.[20] The synthesis would involve coupling undecylboronic acid with bromobenzene. This method is renowned for its mild reaction conditions, low toxicity of boron reagents, and broad applicability.[20]

These methods are powerful tools in complex molecule synthesis but are generally not economically competitive with the Friedel-Crafts acylation-reduction sequence for the large-scale industrial production of a simple hydrocarbon like this compound.

Comparative Summary of Synthetic Pathways

| Feature | Friedel-Crafts Acylation-Reduction | Direct Friedel-Crafts Alkylation | Cross-Coupling Reactions (Negishi/Suzuki) |

| Starting Materials | Benzene, Undecanoyl Chloride | Benzene, 1-Undecene or 1-Chloroundecane | Bromobenzene, Undecyl Halide/Boronic Acid |

| Key Reagents | AlCl₃ (stoichiometric), then Zn(Hg)/HCl or N₂H₄/KOH | AlCl₃ or H₂SO₄ (catalytic) | Pd or Ni catalyst, Base, Organozinc or Organoboron reagent |

| Key Advantage | Excellent regioselectivity; no rearrangement; no polyalkylation.[5] | Atom economical; single step. | Excellent functional group tolerance; high selectivity.[18][20] |

| Key Disadvantage | Two-step process; use of stoichiometric, corrosive reagents. | Carbocation rearrangement leads to isomeric mixtures; polyalkylation occurs.[6][14] | High cost of catalysts and specialized reagents; air/moisture sensitivity.[18] |

| Product Purity | High (yields the single linear isomer). | Low (complex mixture of isomers). | High (yields the single linear isomer). |

| Industrial Viability | High (the standard method). | Low (for linear product). | Low (for bulk chemical synthesis). |

Conclusion

For the synthesis of linear this compound, the two-step pathway involving Friedel-Crafts acylation followed by Clemmensen or Wolff-Kishner reduction stands as the most robust and scientifically sound method. It provides absolute control over the regiochemical outcome by preventing the carbocation rearrangements and polyalkylation reactions that plague direct alkylation attempts. While modern cross-coupling reactions offer precision, their economic and practical considerations make them less suitable for this specific target on an industrial scale. The choice between the Clemmensen (acidic) and Wolff-Kishner (basic) reduction for the second step is dictated by the overall functional group compatibility of the substrate, providing synthetic flexibility. This foundational understanding of electrophilic aromatic substitution and its practical limitations is essential for any scientist engaged in the synthesis of alkylaromatic compounds.

References

- Ziegler–Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica.

-

Friedel–Crafts reaction - Wikipedia . Available at: [Link]

-

Friedel-Crafts acylation of benzene . Available at: [Link]

-

CLEMMENSEN REDUCTION - Annamalai University . Available at: [Link]

-

18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions - Chemistry LibreTexts . Available at: [Link]

-

The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry . Available at: [Link]

-

Ziegler–Natta catalyst - Wikipedia . Available at: [Link]

-

Friedel-Crafts acylation (video) - Khan Academy . Available at: [Link]

-

Olefin Polymerization with Ziegler-Natta Catalyst - Chemistry LibreTexts . Available at: [Link]

-

Clemmensen reduction - Wikipedia . Available at: [Link]

-

Clemmensen Reduction | ChemTalk . Available at: [Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube . Available at: [Link]

-

Negishi coupling - Wikipedia . Available at: [Link]

-

Wolff–Kishner reduction - Wikipedia . Available at: [Link]

-

Ziegler-Natta polymerization of olefins - stereoselectivity - Chemistry . Available at: [Link]

-

Friedel-Crafts Alkylation - YouTube . Available at: [Link]

-

Recent Developments in Ziegler-Natta Catalysts for Olefin Polymerization and Their Processes - Swaminathan Sivaram . Available at: [Link]

-

Wolff Kishner Reduction | Pharmaguideline . Available at: [Link]

-

Wolff-Kishner Reduction - J&K Scientific LLC . Available at: [Link]

-

Wolff–Kishner reduction - Sciencemadness Wiki . Available at: [Link]

-

Friedel-Crafts Alkylation Of Benzene - Learnbin . Available at: [Link]

-

Friedel-Crafts Alkylation Reaction - Mettler Toledo . Available at: [Link]

-

Clemmensen Reduction reaction - BYJU'S . Available at: [Link]

-

Clemmensen reduction | Named Organic Reactions | Organic Chemistry | Chemwonders - YouTube . Available at: [Link]

-

Friedel-Crafts Alkylation of Benzene: EAS Mechanism Made Easy! - YouTube . Available at: [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube . Available at: [Link]

-

Negishi Coupling - Organic Chemistry Portal . Available at: [Link]

-

425 G. Liu and Z. Huang This chapter covers methods for the synthesis of alkanes from other alkane precursors (see also Section . Available at: [Link]

-

Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate . Available at: [Link]

-

3 - Organic Syntheses Procedure . Available at: [Link]

-

Negishi Coupling - YouTube . Available at: [Link]

-

Beyond olefins: New metathesis directions for synthesis - The Royal Society of Chemistry . Available at: [Link]

-

Suzuki Cross-coupling Catalyzed By Bridged Bis-1,2,4-triazolium Salts-palladium System . Available at: [Link]

-

organic synthesis: benzoic acid via a grignard reaction . Available at: [Link]

-

How to prepare benzene from a Grignard reagent - Quora . Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal . Available at: [Link]

-

Grignard multi-step synthesis example - YouTube . Available at: [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego . Available at: [Link]

- EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents - Google Patents.

-

Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis - MDPI . Available at: [Link]

Sources

- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. Khan Academy [khanacademy.org]

- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 9. byjus.com [byjus.com]

- 10. youtube.com [youtube.com]

- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 14. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 15. jk-sci.com [jk-sci.com]

- 16. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]

- 17. mt.com [mt.com]

- 18. Negishi coupling - Wikipedia [en.wikipedia.org]

- 19. Negishi Coupling [organic-chemistry.org]

- 20. Suzuki Coupling [organic-chemistry.org]

undecylbenzene chemical properties and structure

An In-Depth Technical Guide to the Chemical Properties and Structure of Undecylbenzene

Introduction

This compound (also known as 1-phenylundecane) is a member of the linear alkylbenzene (LAB) family, characterized by a phenyl group attached to a linear undecyl (C11) alkyl chain.[1][2] As a higher-molecular-weight alkylbenzene, it serves as a crucial reference compound in environmental analysis, a model system for studying hydrophobic interactions, and a precursor in the synthesis of specialized surfactants and functional materials. Its distinct physicochemical properties, driven by the interplay between the aromatic ring and the long aliphatic chain, necessitate a thorough understanding for its effective application in research and development.

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, tailored for professionals in the scientific and drug development fields. The narrative emphasizes the causal relationships behind its chemical behavior and outlines validated experimental methodologies.

Molecular Structure and Identification

The most common isomer is 1-phenylundecane, where the phenyl group is attached to the terminal carbon of the undecyl chain. The systematic IUPAC name for this compound is this compound.[1]

Key Identifiers:

-

Canonical SMILES: CCCCCCCCCCCC1=CC=CC=C1[1]

Caption: 2D structure of 1-phenylundecane.

Physicochemical Properties

The substantial non-polar alkyl chain dominates the physical properties of this compound, rendering it a colorless, oily liquid with low volatility and high lipophilicity. It is practically insoluble in water but soluble in non-polar organic solvents like chloroform and hexanes.[3]

| Property | Value | Source(s) |

| Appearance | Colorless liquid with a mild odor | [1][3][11] |

| Melting Point | -5 °C (23 °F) | [1][3][9] |

| Boiling Point | 316 °C (601 °F) at 760 mmHg | [1][3][9] |

| Density | 0.855 g/mL at 25 °C | [1][3][9] |

| Refractive Index (n²⁰/D) | 1.482 | [3][9] |

| Flash Point | >113 °C (>230 °F) | [3][9][11] |

| Water Solubility | Insoluble | [1][3][11] |

| log Kow (Octanol/Water) | 8.14 (estimated) | [1] |

| Vapor Pressure | 0.000242 mmHg (at 25 °C, estimated) | [1] |

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound. The expected spectral features are dictated by the distinct chemical environments of the aromatic and aliphatic moieties.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a primary tool for identification. The fragmentation pattern is characteristic of linear alkylbenzenes.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 232, corresponding to the molecular weight.[2]

-

Base Peak: The most prominent peak in the spectrum is typically the tropylium ion at m/z 91 . This stable carbocation is formed via a characteristic McLafferty-type rearrangement followed by benzylic C-C bond cleavage. Its high abundance is a hallmark of compounds containing a Ph-(CH₂)n- (where n ≥ 1) moiety.

-

Other Fragments: A secondary prominent peak is often observed at m/z 105 , resulting from cleavage at the beta-position to the ring. A series of smaller peaks separated by 14 Da (corresponding to -CH₂-) may also be visible in the lower mass range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information by probing the hydrogen (¹H) and carbon (¹³C) nuclei.

-

¹H NMR:

-

Aromatic Protons (δ ≈ 7.1-7.3 ppm): A complex multiplet in this region integrates to 5 hydrogens, corresponding to the monosubstituted benzene ring.[1]

-

Benzylic Protons (δ ≈ 2.6 ppm): A triplet integrating to 2 hydrogens corresponds to the -CH₂- group directly attached to the phenyl ring. The triplet splitting is due to coupling with the adjacent methylene group.

-

Aliphatic Protons (δ ≈ 1.2-1.6 ppm): A broad, complex signal integrating to 18 hydrogens represents the nine methylene groups (-CH₂-) in the middle of the alkyl chain.

-

Terminal Methyl Protons (δ ≈ 0.9 ppm): A triplet integrating to 3 hydrogens corresponds to the terminal -CH₃ group, coupled to the adjacent methylene group.

-

-

¹³C NMR:

-

Aromatic Carbons (δ ≈ 125-143 ppm): Four signals are expected for the benzene ring carbons due to symmetry: one quaternary carbon (C-ipso) and three protonated carbons (C-ortho, C-meta, C-para).[1]

-

Aliphatic Carbons (δ ≈ 14-36 ppm): Multiple distinct signals appear in the upfield region, corresponding to the 11 carbons of the alkyl chain.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

Aromatic C-H Stretch (≈ 3030-3080 cm⁻¹): Sharp, medium-to-weak absorptions characteristic of sp² C-H bonds on the benzene ring.[12]

-

Aliphatic C-H Stretch (≈ 2850-2960 cm⁻¹): Strong, sharp absorptions from the sp³ C-H bonds of the long alkyl chain.[13]

-

Aromatic C=C Stretch (≈ 1450-1600 cm⁻¹): Two or three medium-to-weak bands resulting from the stretching vibrations within the benzene ring.[12]

-

C-H Bending (≈ 690-770 cm⁻¹): Strong out-of-plane bending vibrations that can help confirm the monosubstitution pattern of the benzene ring.

Caption: Experimental workflow for synthesis and characterization.

Chemical Reactivity and Synthesis

The reactivity of this compound is twofold, involving both the aromatic ring and the aliphatic side chain.

-

Aromatic Ring Reactivity: The benzene ring undergoes typical electrophilic aromatic substitution (EAS) reactions. The long alkyl group is an ortho-, para-director and a weak activator. Common reactions include nitration, sulfonation, halogenation, and further Friedel-Crafts reactions.[1][3][11]

-

Aliphatic Chain Reactivity: The undecyl chain is relatively inert but can undergo free-radical substitution at high temperatures or under UV light, typically at the benzylic position, which is activated by the phenyl ring.

Synthesis via Friedel-Crafts Alkylation

A standard and reliable method for synthesizing alkylbenzenes is the Friedel-Crafts alkylation. This involves reacting benzene with an alkylating agent, such as an alkene (undecene-1) or an alcohol (undecan-1-ol), in the presence of a Lewis acid or strong acid catalyst.[14][15]

Caption: Friedel-Crafts alkylation synthesis pathway.

Experimental Protocol: Synthesis of sec-Undecylbenzene

This protocol is adapted from the alkylation of benzene with undecene-1.[14][15] The use of an alkene often leads to the formation of the more stable secondary carbocation, resulting in sec-undecylbenzene isomers rather than the linear 1-phenylundecane.

I. Materials and Equipment:

-

Benzene (reagent grade, excess)

-

Undecene-1

-

Boron trifluoride etherate (BF₃·OEt₂) or anhydrous aluminum chloride (AlCl₃)

-

Three-necked round-bottomed flask

-

Reflux condenser, dropping funnel, thermometer

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Distillation apparatus

II. Procedure:

-

Setup: Assemble the three-necked flask with the condenser, dropping funnel, and thermometer. Add a magnetic stir bar. Ensure the apparatus is dry and operated in a fume hood.

-

Initial Charge: Charge the flask with benzene (e.g., a 10:1 molar ratio relative to undecene-1) and the catalyst (e.g., 20% by weight of benzene).[15]

-

Heating: Begin stirring and heat the benzene-catalyst mixture to the desired reaction temperature (e.g., 80 °C).[15]

-

Addition of Alkene: Add undecene-1 dropwise from the dropping funnel over a period of 1-2 hours to control the exothermic reaction.[15]

-

Reaction: After the addition is complete, maintain the stirring and temperature for an additional hour to ensure the reaction goes to completion.[15]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding it to a beaker of ice-water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with the 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Wash again with water and then with brine.

-

-

Drying and Concentration:

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the excess benzene using a rotary evaporator.

-

-

Purification: Purify the resulting crude product by vacuum distillation to isolate the this compound product.

III. Causality and Validation:

-

Excess Benzene: Using benzene in large excess minimizes polyalkylation, a common side reaction in Friedel-Crafts alkylation.

-

Catalyst Choice: BF₃·OEt₂ is a milder Lewis acid than AlCl₃ and can sometimes offer better selectivity. Anhydrous conditions are critical as water deactivates the Lewis acid catalyst.

-

Temperature Control: Maintaining a consistent temperature is crucial for controlling the reaction rate and minimizing side reactions.

-

Self-Validation: The identity and purity of the final product must be confirmed using the analytical methods described in Section 3 (GC-MS, NMR, IR). The yield can be calculated based on the mass of the purified product.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care.[3][11]

-

Hazards: It is incompatible with strong oxidizing agents, with which it can react vigorously.[1][3][11] It may also attack some forms of plastics.[3][11] While toxicity data is limited, it is classified as very toxic to aquatic life, and release to the environment should be avoided.[4]

-

Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9]

-

Fire Fighting: Use foam, dry chemical, or carbon dioxide extinguishers. Water may be ineffective for extinguishing fires.[1]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23194, this compound. Retrieved from [Link]

-

ChemBK (2024). This compound. Retrieved from [Link]

-

Chemdad Co., Ltd (n.d.). 1-PHENYLUNDECANE. Retrieved from [Link]

-

Saha, D., Ashaduzzaman, M., Sarker, M., Saha, P., & Siddiqui, T. (2014). Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation. Bangladesh Journal of Scientific and Industrial Research, 49(1), 9–12. Retrieved from [Link]

-

SciSpace (2014). Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation. Retrieved from [Link]

-

NIST (n.d.). Benzene, undecyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST (n.d.). Gas Chromatography data for this compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST (n.d.). IR Spectrum data for this compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

James, W. H., et al. (2017). Identifying the first folded alkylbenzene via ultraviolet, infrared, and Raman spectroscopy of pentylbenzene through decylbenzene. Physical Chemistry Chemical Physics, 19(21), 13893-13904. Retrieved from [Link]

-

HPC Standards Inc (n.d.). n-Undecylbenzene. Retrieved from [Link]

-

NIST (n.d.). Phase change data for this compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST (n.d.). Notes on this compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry (n.d.). Infrared spectrum of benzene. Retrieved from [Link]

Sources

- 1. This compound | C17H28 | CID 23194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, undecyl- [webbook.nist.gov]

- 3. 1-PHENYLUNDECANE | 6742-54-7 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Benzene, undecyl- [webbook.nist.gov]

- 6. Benzene, undecyl- [webbook.nist.gov]

- 7. Benzene, undecyl- [webbook.nist.gov]

- 8. Benzene, undecyl- [webbook.nist.gov]

- 9. 1-苯基十一烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. accustandard.com [accustandard.com]

- 11. 1-PHENYLUNDECANE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. image diagram infrared spectrum of benzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Identifying the first folded alkylbenzene via ultraviolet, infrared, and Raman spectroscopy of pentylbenzene through decylbenzene - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02027A [pubs.rsc.org]

- 14. Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation | Bangladesh Journal of Scientific and Industrial Research [banglajol.info]

- 15. scispace.com [scispace.com]

- 16. hpc-standards.com [hpc-standards.com]

undecylbenzene CAS number 6742-54-7 information

An In-Depth Technical Guide to Undecylbenzene (CAS: 6742-54-7): Properties, Synthesis, and Applications

Introduction

This compound (CAS: 6742-54-7), also known as 1-phenylundecane, is an aromatic hydrocarbon characterized by an undecyl group (an eleven-carbon alkyl chain) attached to a benzene ring.[1] As a member of the linear alkylbenzene (LAB) family, it holds significant industrial importance, primarily serving as a key chemical intermediate in the production of surfactants for detergents and cleaning agents.[2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, synthesis methodologies, core applications, analytical techniques, and safety considerations.

Physicochemical and Spectroscopic Profile

This compound is a colorless liquid with a mild odor.[2][4] It is less dense than water and insoluble in it, causing it to float.[2][4] Its stability under normal conditions makes it suitable for industrial processing, though it is combustible and incompatible with strong oxidizing agents.[5][6]

Chemical Structure

The structure consists of a C11 linear alkyl chain bonded to a phenyl group.

Caption: Chemical Structure of this compound.

Key Physicochemical Properties

The essential physical and chemical properties of this compound are summarized below. This data is critical for designing reaction conditions, purification processes, and for safety assessments.

| Property | Value | Source(s) |

| CAS Number | 6742-54-7 | [7][8] |

| Molecular Formula | C₁₇H₂₈ | [5][7] |

| Molar Mass | 232.40 g/mol | [5][8][9] |

| Appearance | Colorless to almost colorless clear liquid | [2][5] |

| Odor | Mild | [4][5] |

| Density | 0.855 g/mL at 25 °C | [4][5][9] |

| Melting Point | -5 °C | [5][8][9] |

| Boiling Point | 316 °C | [5][8][9] |

| Flash Point | >113 °C (>230 °F) | [5][8] |

| Refractive Index | n20/D 1.482 | [4][5][9] |

| Water Solubility | Insoluble | [2][4] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. The National Institute of Standards and Technology (NIST) Chemistry WebBook is an authoritative source for spectral information, including mass spectrometry and IR spectroscopy data for this compound.[1][10] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a standard technique for its identification, where the molecule fragments in a predictable pattern, with a prominent peak at m/z 91 corresponding to the tropylium ion (C₇H₇⁺), characteristic of alkylbenzenes.[10]

Synthesis of this compound via Friedel-Crafts Alkylation

The industrial synthesis of this compound, like other LABs, is predominantly achieved through the Friedel-Crafts alkylation of benzene. This electrophilic aromatic substitution reaction involves reacting benzene with an alkylating agent, such as an olefin (undecene) or a haloalkane (chloroundecane), in the presence of a strong Lewis acid or protic acid catalyst.[2][11]

Mechanistic Overview

The reaction is typically catalyzed by acids like anhydrous aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂).[11][12] The catalyst's role is to generate a carbocation or a polarized complex from the alkylating agent, which then acts as the electrophile. Benzene's π-electron system attacks this electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the ring, yielding the final this compound product. The choice of catalyst and reaction conditions (temperature, molar ratio) is critical for maximizing yield and minimizing side reactions like polyalkylation or rearrangement.[11]

Caption: Friedel-Crafts Alkylation workflow for this compound synthesis.

Experimental Protocol: Synthesis from Undecene-1

This protocol is adapted from the methodology described by Saha et al. for the alkylation of benzene with undecene-1.[11][12]

Materials:

-

Benzene (reagent grade)

-

Undecene-1 (98%+)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Three-necked round-bottomed flask

-

Condenser, thermometer, dropping funnel, magnetic stirrer

Procedure:

-

Setup: Assemble the reaction apparatus in a fume hood. The three-necked flask is fitted with a condenser, a thermometer, and a dropping funnel. Add a magnetic stir bar.

-

Initial Charge: Charge the flask with benzene. The molar ratio of benzene to undecene-1 is a critical parameter, with studies showing optimal yields at a 10:1 ratio.[11] This excess of benzene minimizes polyalkylation.

-

Catalyst Addition: Add the catalyst, boron trifluoride etherate, to the benzene. The amount is typically a percentage of the weight of benzene (e.g., 20% w/w).[11]

-

Heating: Heat the benzene-catalyst mixture to the desired reaction temperature (e.g., 80°C) with continuous stirring. Temperature control is crucial as it influences reaction rate and selectivity.

-

Alkene Addition: Add undecene-1 dropwise from the dropping funnel over a set period (e.g., 2 hours). Slow addition helps to control the exothermic reaction and maintain a steady temperature.

-

Reaction: After the addition is complete, continue stirring the mixture at the reaction temperature for an additional period (e.g., 1 hour) to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture. Wash with water to remove the catalyst, followed by a wash with a sodium bicarbonate solution to neutralize any remaining acid, and a final water wash.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). Remove the excess benzene by distillation. The final product, sec-undecylbenzene, can be purified by vacuum distillation.

Yield Optimization: Studies have shown that yield is sensitive to several factors. For the reaction with undecene-1 and BF₃·OEt₂, a yield of 70.6% was achieved under the optimal conditions listed below.[11][12]

| Parameter | Optimal Condition | Rationale |

| Temperature | 80°C | Balances reaction rate and prevention of side reactions. |

| Molar Ratio (Benzene:Undecene-1) | 10:1 | Excess benzene minimizes di- and poly-alkylation.[11] |

| Catalyst Amount | 20% by wt. of benzene | Ensures sufficient catalytic activity for high conversion.[11] |

| Addition Time | 2 hours | Controls the exothermicity of the reaction. |

| Stirring Time | 1 hour | Drives the reaction to completion. |

Core Industrial Application: Precursor to Linear Alkylbenzene Sulfonates (LAS)

The vast majority (over 98%) of this compound and related LABs are used as chemical intermediates for the production of linear alkylbenzene sulfonates (LAS).[2][3] LAS are anionic surfactants that form the backbone of most modern synthetic detergents.

The conversion process involves the sulfonation of the benzene ring of this compound, typically using sulfur trioxide (SO₃) or oleum. This reaction attaches a sulfonic acid group (-SO₃H) to the para position of the phenyl ring. The resulting alkylbenzene sulfonic acid is then neutralized with a base, such as sodium hydroxide (NaOH), to produce the sodium salt, which is the active surfactant ingredient.

The resulting LAS molecule is amphiphilic:

-

Hydrophobic Tail: The long undecyl (C₁₁) alkyl chain is nonpolar and repels water but is attracted to oils and grease.

-

Hydrophilic Head: The sulfonate group (-SO₃⁻Na⁺) is polar and water-soluble.

This dual nature allows LAS to reduce the surface tension of water and emulsify oily dirt, lifting it from surfaces into the wash water.

Caption: From this compound to Surfactant Action.

Analytical Methodologies

Accurate qualitative and quantitative analysis of this compound is crucial for quality control in manufacturing and for environmental monitoring. Gas chromatography (GC) is the preferred method for analyzing linear alkylbenzenes.[13]

Principle of Analysis: Gas Chromatography (GC-FID/MS)

GC separates volatile compounds based on their differential partitioning between a stationary phase (in a capillary column) and a mobile phase (an inert carrier gas). For a mixture of LABs, this compound can be effectively separated from its homologs (e.g., decylbenzene, dodecylbenzene).[13]

-

Flame Ionization Detector (FID): Provides excellent sensitivity and a wide linear range for quantification. It is a robust choice for determining the concentration of this compound in a sample.

-

Mass Spectrometry (MS): When coupled with GC, MS acts as a powerful identification tool. It fragments the eluted compounds and provides a mass spectrum that serves as a chemical "fingerprint," allowing for unambiguous confirmation of this compound's identity.[10]

Experimental Protocol: GC-MS Analysis

The following is a generalized protocol for the analysis of this compound in a LAB mixture, based on established methods.[13]

Instrumentation & Reagents:

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

-

Capillary Column (e.g., VF-5ms or similar 5% phenyl-methylpolysiloxane column)

-

Helium or Nitrogen (carrier gas)

-

Standard solution of this compound (for calibration)

-

Sample to be analyzed (dissolved in a suitable solvent like hexane)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent. If necessary, perform a liquid-liquid extraction to isolate the LABs from a complex matrix.

-

Calibration: Prepare a series of standard solutions of this compound at known concentrations. Inject these into the GC-MS to generate a calibration curve, which plots detector response against concentration.

-

GC-MS Setup:

-

Injector: Set to a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample.

-

Column Oven: Use a temperature program. For example, start at a lower temperature and ramp up to a higher temperature (e.g., hold at 180°C) to effectively separate the different alkylbenzene isomers and homologs.[13]

-

Carrier Gas: Set a constant flow rate (e.g., 2.5 mL/min).[13]

-

-

Injection: Inject a small, precise volume (e.g., 0.25 µL) of the prepared sample and standards into the GC.

-

Data Acquisition: The GC separates the components, which then enter the MS. The MS scans a range of mass-to-charge ratios to detect the compound and its fragments.

-

Data Analysis:

-

Identification: Identify the this compound peak in the chromatogram by its retention time (compared to the standard) and by confirming its mass spectrum.

-

Quantification: Calculate the area of the this compound peak. Using the calibration curve, determine the concentration of this compound in the original sample.

-

Toxicology, Safety, and Handling

While essential for industry, this compound requires careful handling due to its potential hazards.

Toxicological Summary

-

Human Health: Direct contact may cause mild eye irritation and moderate skin irritation.[3][4][14] Ingestion may lead to intestinal disturbances.[4][14]

-

Environmental Hazard: The compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[5][6] Therefore, release to the environment must be avoided.[5]

Safety and Handling Data

| Parameter | Information | Source(s) |

| Hazard Codes | N (Dangerous for the environment) | [14] |

| Risk Statements | R50/53: Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. | [5][6] |

| Safety Statements | S24/25: Avoid contact with skin and eyes. S60/61: This material and its container must be disposed of as hazardous waste. Avoid release to the environment. | [5][6] |

| Personal Protective Equipment (PPE) | Goggles or face shield, rubber gloves. | [2] |

| Reactivity | Incompatible with strong oxidizing agents. May attack some forms of plastics. | [2][4] |

| Fire Fighting | Use dry chemical, foam, or CO₂. Water may be ineffective. | [2] |

Environmental Fate

Understanding the environmental behavior of this compound is critical for assessing its ecological impact.

-

Atmospheric Fate: Due to its vapor pressure, this compound is expected to exist in both vapor and particulate phases in the atmosphere. The vapor-phase component is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 20 hours.[2]

-

Aquatic Fate: If released into water, this compound, being insoluble, will tend to adsorb to sediment and suspended solids. It is considered readily biodegradable, with studies showing that bacteria can degrade the compound. River die-away tests indicate half-lives ranging from 1.8 to 10.2 days for C11-alkylbenzene isomers.[2]

Conclusion

This compound (CAS 6742-54-7) is a foundational chemical in the modern detergent industry. Its synthesis via Friedel-Crafts alkylation is a well-established industrial process, and its conversion to LAS surfactants highlights a classic example of structure-function relationships in applied chemistry. While effective in its application, its environmental toxicity necessitates responsible handling, use, and disposal. The analytical methods outlined provide the robust quality control needed for both industrial production and environmental stewardship.

References

- This compound (CAS 6742-54-7) Properties | Density, Cp, Viscosity | Chemcasts.

- n-Undecylbenzene - ChemBK.

- This compound | C17H28 | CID 23194 - PubChem - NIH.

- Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation - SciSpace.

- Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation. Bangladesh Journal of Scientific and Industrial Research.

- CAS No. 6742-54-7 - this compound - AccuStandard.

- 1-PHENYLUNDECANE | 6742-54-7 - ChemicalBook.

- This compound - ChemBK.

- Volumetric Properties of 1-Phenyldecane and 1-Phenylundecane at Pressures to 65 MPa and Temperature between 293.15 and 353.15 K. Journal of Chemical & Engineering Data.

- 1-Phenyldecane 98 104-72-3 - Sigma-Aldrich.

- 1-Phenylundecane 99 6742-54-7 - Sigma-Aldrich.

- 1-PHENYLUNDECANE Two Chongqing Chemdad Co. ,Ltd.

- n-Undecylbenzene | 1X100MG | C17H28 | 675101 | 6742-54-7 - HPC Standards.

- Benzene, undecyl- - the NIST WebBook - National Institute of Standards and Technology.

- This compound - Hazardous Agents - Haz-Map.

- Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique - ResearchGate.

- Benzene, undecyl- - the NIST WebBook - National Institute of Standards and Technology.

Sources

- 1. Benzene, undecyl- [webbook.nist.gov]

- 2. This compound | C17H28 | CID 23194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. 1-PHENYLUNDECANE | 6742-54-7 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. chem-casts.com [chem-casts.com]

- 8. accustandard.com [accustandard.com]

- 9. 1-Phenylundecane 99 6742-54-7 [sigmaaldrich.com]

- 10. Benzene, undecyl- [webbook.nist.gov]

- 11. scispace.com [scispace.com]

- 12. Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation | Bangladesh Journal of Scientific and Industrial Research [banglajol.info]

- 13. researchgate.net [researchgate.net]

- 14. 1-PHENYLUNDECANE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-Depth Technical Guide to the Physical Properties of n-Undecylbenzene

This guide provides a comprehensive overview of the fundamental physical properties of n-undecylbenzene, a long-chain alkylbenzene of significant interest in various industrial and research applications. The following sections detail these properties, the methodologies for their determination, and the scientific principles that underpin these experimental choices. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's physical characteristics.

Introduction to n-Undecylbenzene

n-Undecylbenzene (also known as 1-phenylundecane) is an aromatic hydrocarbon characterized by a benzene ring substituted with an eleven-carbon alkyl chain. Its molecular structure imparts a dual nature: a polar aromatic head and a nonpolar aliphatic tail. This amphiphilic character, though weak, influences its physical behavior and applications, which range from its use as a solvent and in the production of surfactants to its role as a non-volatile carrier in various formulations. Accurate knowledge of its physical properties is paramount for process design, quality control, and predicting its environmental fate and transport.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for n-undecylbenzene is presented below. These values represent a consensus from established chemical databases and supplier specifications.

| Property | Value |

| Molecular Formula | C₁₇H₂₈[1][2][3][4] |

| Molecular Weight | 232.41 g/mol [1][2][4] |

| Appearance | Colorless liquid with a mild odor[1][3] |

| Density | 0.855 g/cm³ at 20 °C (68 °F)[1][3] |

| Boiling Point | 316 °C (601 °F) at 760 mmHg[1][3] |

| Melting Point | -5 °C (23 °F)[1][3][4] |

| Refractive Index (n_D²⁰) | 1.4828[1][3] |

| Water Solubility | Insoluble[1] |

Experimental Determination of Physical Properties

The precise and accurate determination of physical properties is fundamental to chemical characterization. The following sections describe the standard methodologies for measuring the key physical parameters of liquid organic compounds like n-undecylbenzene. The choice of these methods is dictated by their precision, reproducibility, and the specific nature of the analyte.

Density Measurement

The density of a liquid is a critical parameter for volume-to-mass conversions and for quality control. For liquid hydrocarbons like n-undecylbenzene, the oscillating U-tube digital density meter is the industry standard.

Methodology: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter [2][3][5][6][7]

The causality for choosing this method lies in its high precision (typically to ±0.0001 g/cm³), small sample volume requirement (approximately 1-2 mL), and speed of measurement, which minimizes evaporative losses of any volatile impurities.[2][5] The instrument operates on the principle of magneto-electrically induced oscillation of a U-shaped glass tube. The frequency of oscillation is directly related to the mass of the liquid within the tube. By calibrating with fluids of known density (such as dry air and pure water), the density of the unknown sample can be accurately determined.[2]

Experimental Protocol:

-

Calibration: The instrument is calibrated using dry air and high-purity water at the measurement temperature (e.g., 20 °C).

-

Sample Injection: A small volume of n-undecylbenzene is injected into the thermostatted U-tube, ensuring no air bubbles are present.[3] For opaque liquids, automatic bubble detection is crucial.[3]

-

Measurement: The instrument measures the oscillation period of the U-tube filled with the sample.

-